molecular formula C11H22N2O B1478938 (2-(3-aminopropyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol CAS No. 2098048-84-9

(2-(3-aminopropyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol

Cat. No.: B1478938
CAS No.: 2098048-84-9
M. Wt: 198.31 g/mol
InChI Key: MLMNENORIQGDOT-UHFFFAOYSA-N
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Description

The compound (2-(3-aminopropyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol is a complex organic molecule that belongs to the class of heterocyclic compounds. This compound features a hexahydrocyclopenta[c]pyrrole ring system with an aminopropyl side chain and a hydroxymethyl group. Such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-aminopropyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the hexahydrocyclopenta[c]pyrrole core, followed by functionalization to introduce the aminopropyl and hydroxymethyl groups. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to streamline the synthesis process. Additionally, purification methods like crystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2-(3-aminopropyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxymethyl group to a methyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (2-(3-aminopropyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme activity and receptor binding.

Medicine

In medicine, this compound has potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including neurological disorders and infections.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (2-(3-aminopropyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the hydroxymethyl group can participate in covalent bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with aminopropyl and hydroxymethyl groups, such as:

  • (2-(3-aminopropyl)tetrahydroisoquinolin-3-yl)methanol
  • (2-(3-aminopropyl)hexahydro-1H-isoindol-3a-yl)methanol

Uniqueness

What sets (2-(3-aminopropyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol apart is its unique hexahydrocyclopenta[c]pyrrole ring system, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

[2-(3-aminopropyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c12-5-2-6-13-7-10-3-1-4-11(10,8-13)9-14/h10,14H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMNENORIQGDOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)CO)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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